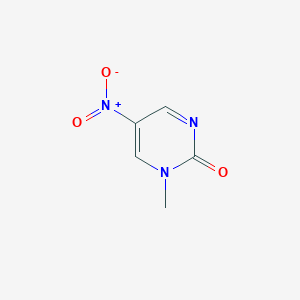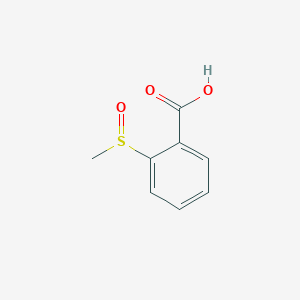
Anthracen-2-YL-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracen-2-YL-hydrazine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features a hydrazine group attached to the second position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-2-YL-hydrazine typically involves the reaction of anthracene-2-carboxaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{Anthracene-2-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of substituted hydrazine derivatives.
Substitution: Introduction of functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry: Anthracen-2-YL-hydrazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical and photochemical properties.
Biology: In biological research, this compound derivatives are studied for their potential as fluorescent probes and imaging agents due to their strong fluorescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of Anthracen-2-YL-hydrazine involves its interaction with molecular targets through its hydrazine group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or participate in electron transfer processes. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Anthracene: The parent compound, which lacks the hydrazine group.
Anthracene-9-carboxaldehyde: Another derivative with different functionalization.
Phenanthrene: A structural isomer of anthracene with different photophysical properties.
Uniqueness: Anthracen-2-YL-hydrazine is unique due to the presence of the hydrazine group at the second position of the anthracene ring
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
anthracen-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKKDLVUVUMIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629580 |
Source


|
| Record name | (Anthracen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17529-06-5 |
Source


|
| Record name | (Anthracen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B95257.png)









![3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one](/img/structure/B95279.png)
